molecular formula C8H11N3O B2503767 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one CAS No. 1780140-45-5

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2503767
CAS No.: 1780140-45-5
M. Wt: 165.196
InChI Key: FXWBKNAHDBMFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.196. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one derivatives, employs hybrid catalysts to overcome challenges related to their structural complexity. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts and green solvents. The versatility of these catalysts facilitates the development of diverse substituted derivatives through one-pot multicomponent reactions, highlighting the compound's broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Biological Significance and Therapeutic Potential

The pyrrolidine scaffold, a component of the mentioned compound, is widely utilized in drug discovery due to its sp3-hybridization, which allows efficient exploration of the pharmacophore space. Its non-planarity and the ability to contribute to stereochemistry make it a valuable building block in medicinal chemistry for developing compounds with selective biological activities. This review outlines the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and detailing structure–activity relationships (SARs) (Li Petri et al., 2021).

Applications in Medicinal Chemistry

Research on pyrrolizidine alkaloids and pyrimidine derivatives underscores the medicinal significance of these compounds. Pyrrolizidine alkaloids, for example, have evolved sophisticated biosynthesis pathways in plants, offering insights into natural product chemistry and potential applications in drug development (Langel, Ober, & Pelser, 2011). Similarly, substituted 1,2,3,4-tetrahydropyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory properties, highlighting their potential in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their hazards and safety precautions .

Future Directions

The future directions in the field of pyrrolidine and pyrimidinone derivatives involve the design of new compounds with different biological profiles . This includes the development of novel heterocyclic compounds with potential biological activities .

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-2-4-10-8(11-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBKNAHDBMFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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